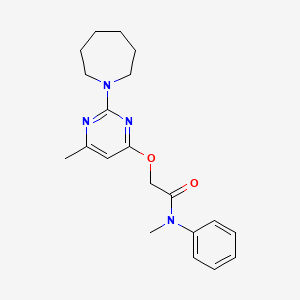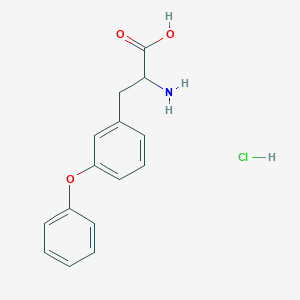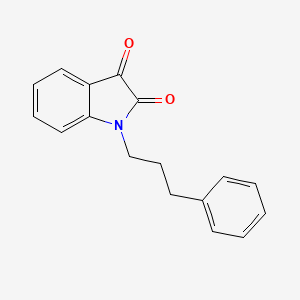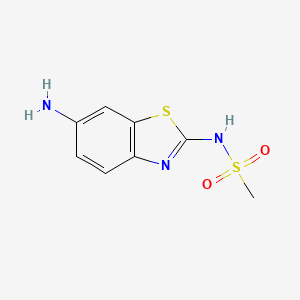
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-methyl-N-phenylacetamide” is a complex organic molecule. It contains an azepane ring, which is a seven-membered ring containing one nitrogen atom . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The molecule also has an acetamide group, which is a functional group consisting of an acyl group attached to -NH2 .
Molecular Structure Analysis
The exact molecular structure of this compound would depend on the specific arrangement of its atoms and the configuration of its stereo-centers. Without more specific information, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in the molecule. For example, the presence of the acetamide group suggests that this compound might form hydrogen bonds, which could affect its solubility and boiling point .Applications De Recherche Scientifique
Potential Bioactive Molecule Synthesis
- Diastereoisomeric Forms of Dibenzoazepine Derivatives : Studies on the synthesis of new small, potentially bioactive molecules, specifically diastereoisomers of 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide, have shown applications in creating analogs of anti-allergenic, antidepressant, and antihistaminic drugs. This work demonstrates the utility of specific structural moieties in drug development, particularly for molecules with complex bicyclic systems (Acosta Quintero et al., 2016).
Antimicrobial Activity
- Synthesis of Heterocyclic Derivatives with Antimicrobial Properties : Research involving the synthesis of (1,3-oxazepine) derivatives from 6-methyl 2-thiouracil has shown that these compounds exhibit significant antibacterial activity. This highlights the potential of heterocyclic compounds in developing new antimicrobial agents (Mohammad et al., 2017).
Enantioselective Functionalization
- Palladium-Catalyzed C–H Arylation of Thioamides : The development of methods for the enantioselective functionalization of saturated aza-heterocycles, which are common in bioactive compounds, underlines the importance of specific structural features for asymmetric synthesis in drug discovery. This approach is valuable for introducing chirality and complexity into bioactive molecules (Jain et al., 2016).
Synthesis of Antimicrobial Agents
- Antimicrobial Pyrimidinone and Oxazinone Derivatives : The creation of pyrimidinones and oxazinones fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, demonstrates the role of these compounds as antimicrobial agents. This synthesis route showcases the potential of pyrimidine derivatives in the development of new therapeutic agents (Hossan et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-16-14-18(22-20(21-16)24-12-8-3-4-9-13-24)26-15-19(25)23(2)17-10-6-5-7-11-17/h5-7,10-11,14H,3-4,8-9,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACQVEIPBCXZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(isoxazol-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2890844.png)

![N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2890847.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2890848.png)








![(5Z)-5-[[4-(4-Fluorophenoxy)phenyl]methylidene]-3-[4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one;dihydrochloride](/img/structure/B2890864.png)
